molecular formula C12H7BrCl2N2O B12329416 2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone

2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone

Cat. No.: B12329416
M. Wt: 346.00 g/mol
InChI Key: UHVOCCANCVLNAH-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C12H7BrCl2N2O It is a brominated derivative of pyrimidine, featuring a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of bromine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the dichlorophenyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(pyrimidin-4-yl)ethanone: A simpler analog without the dichlorophenyl group.

    2-Bromo-1-(6-(2,4-dichlorophenyl)pyrimidin-4-yl)ethanone: A similar compound with different substitution on the phenyl ring.

Uniqueness

2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H7BrCl2N2O

Molecular Weight

346.00 g/mol

IUPAC Name

2-bromo-1-[6-(3,4-dichlorophenyl)pyrimidin-4-yl]ethanone

InChI

InChI=1S/C12H7BrCl2N2O/c13-5-12(18)11-4-10(16-6-17-11)7-1-2-8(14)9(15)3-7/h1-4,6H,5H2

InChI Key

UHVOCCANCVLNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)CBr)Cl)Cl

Origin of Product

United States

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